Pyrazolo[1,5-a]pyridine-3-carboximidamide
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Overview
Description
Pyrazolo[1,5-a]pyridine-3-carboximidamide: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3-carboximidamide typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . Another approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods for this compound are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyridine-3-carboximidamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor and receptor antagonist. It has shown promise in inhibiting various kinases and enzymes involved in disease pathways .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar core structure but includes a pyrimidine ring.
Uniqueness: Pyrazolo[1,5-a]pyridine-3-carboximidamide is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H8N4 |
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Molecular Weight |
160.18 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-11-12-4-2-1-3-7(6)12/h1-5H,(H3,9,10) |
InChI Key |
ZZOOWOOOBBAROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=N)N |
Origin of Product |
United States |
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